2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
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Overview
Description
2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a complex organic compound that features a unique structure combining a benzoxaphosphole ring with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine typically involves multiple steps:
Formation of the Benzoxaphosphole Ring: This step often starts with the reaction of a suitable phenol derivative with a phosphorus trihalide (e.g., phosphorus trichloride) under controlled conditions to form the benzoxaphosphole core.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the benzoxaphosphole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the pyridine ring or the benzoxaphosphole moiety, depending on the reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Reduced forms of the pyridine or benzoxaphosphole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and materials science.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the benzoxaphosphole ring is particularly interesting for designing molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its stability and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzoxaphosphole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group on the pyridine ring.
2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-aminopyridine: Contains an amino group on the pyridine ring, which can alter its reactivity and biological activity.
Uniqueness
The unique combination of the benzoxaphosphole ring and the methoxypyridine moiety in 2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine provides distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with tailored properties.
Properties
IUPAC Name |
2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJTAYURKBDBW-NVHKAFQKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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